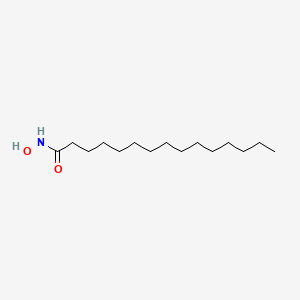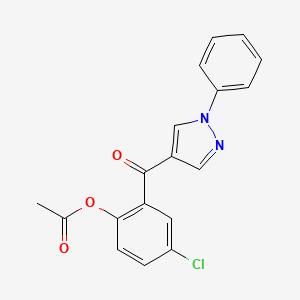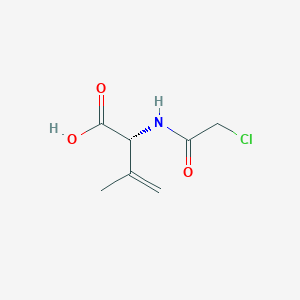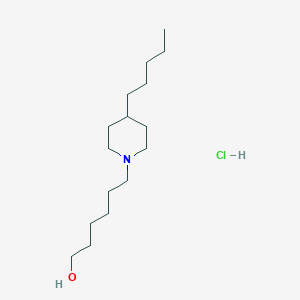![molecular formula C14H17N5O B14588247 N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea CAS No. 61310-21-2](/img/structure/B14588247.png)
N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]urea is an organic compound that belongs to the class of urea derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]urea typically involves the reaction of tert-butyl isocyanate with 2-(pyridin-2-yl)pyrimidin-4-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the production process.
化学反应分析
Types of Reactions
N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyridinyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]urea oxide.
Reduction: Formation of N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]urea alcohol.
Substitution: Formation of various substituted urea derivatives depending on the substituent introduced.
科学研究应用
N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The pyridinyl and pyrimidinyl groups play a crucial role in the binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]thiourea: Similar structure but contains a sulfur atom instead of an oxygen atom.
N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]carbamate: Contains a carbamate group instead of a urea group.
N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]guanidine: Contains a guanidine group instead of a urea group.
Uniqueness
N-tert-Butyl-N’-[2-(pyridin-2-yl)pyrimidin-4-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyridinyl and pyrimidinyl groups enhances its binding affinity to various molecular targets, making it a valuable compound for research and development in multiple fields.
属性
CAS 编号 |
61310-21-2 |
|---|---|
分子式 |
C14H17N5O |
分子量 |
271.32 g/mol |
IUPAC 名称 |
1-tert-butyl-3-(2-pyridin-2-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C14H17N5O/c1-14(2,3)19-13(20)18-11-7-9-16-12(17-11)10-6-4-5-8-15-10/h4-9H,1-3H3,(H2,16,17,18,19,20) |
InChI 键 |
AEXBARALFGPULK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC(=O)NC1=NC(=NC=C1)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14588165.png)
![N-(3-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14588167.png)



![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one](/img/structure/B14588189.png)

![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)
![Ethyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14588216.png)

![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)



